molecular formula C12H13N3O2 B6076334 ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate CAS No. 62011-88-5

ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate

Cat. No.: B6076334
CAS No.: 62011-88-5
M. Wt: 231.25 g/mol
InChI Key: PGEJFLHDITYMDZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of an ethyl ester group at the 5-position, an amino group at the 4-position, and a phenyl group at the 1-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods typically employ automated systems to optimize reaction conditions and maximize yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent . The compound may also inhibit certain enzymes, disrupting metabolic pathways in microorganisms .

Comparison with Similar Compounds

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-3-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-11(13)14-8-15(10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEJFLHDITYMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361978
Record name ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62011-88-5
Record name ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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